molecular formula C22H16N2O3 B2758014 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile CAS No. 347399-74-0

4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile

Cat. No.: B2758014
CAS No.: 347399-74-0
M. Wt: 356.381
InChI Key: UGGJJIHJCXHAPQ-UHFFFAOYSA-N
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Description

This compound features a bicyclic 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole core linked via a phenoxy bridge to a benzonitrile moiety. Such structural attributes suggest applications as intermediates in pharmaceuticals or agrochemicals, particularly in kinase inhibitor synthesis or polymer crosslinking .

Properties

IUPAC Name

4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c23-12-13-1-7-17(8-2-13)27-18-9-5-16(6-10-18)24-21(25)19-14-3-4-15(11-14)20(19)22(24)26/h1-10,14-15,19-20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGJJIHJCXHAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions::
  • First Step: Cyclization:
    • The synthesis begins with a cyclization reaction, involving the diels-alder reaction of a maleic anhydride derivative with an appropriate diene.

    • Reaction conditions: Typically carried out in a solvent like toluene at elevated temperatures (around 100-150°C).

  • Second Step: Coupling Reaction:
    • The intermediate product is then subjected to a coupling reaction with 4-hydroxybenzonitrile.

    • Reaction conditions: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are used to facilitate this step. Solvent: ethanol or methanol.

Industrial Production Methods::
  • Industrial production often mirrors the lab-scale synthetic routes, albeit on a larger scale. Reactors used for the cyclization and coupling reactions are significantly larger, and the reactions are continuously monitored for optimal yield and purity.

  • High-performance liquid chromatography (HPLC) is employed to ensure the product's purity meets industrial standards.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation::
    • 4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile can undergo oxidation reactions with reagents like potassium permanganate (KMnO₄) to form more oxidized derivatives.

  • Reduction::
    • Reduction reactions using lithium aluminum hydride (LiAlH₄) convert the compound into corresponding amines or alcohols.

  • Substitution::
    • The phenoxy group allows for electrophilic aromatic substitution reactions. Common reagents include halogens and nitration mixtures (e.g., nitric acid and sulfuric acid).

Major Products Formed::
  • The primary oxidation product is a more oxidized form of the original compound, while reduction usually yields amines or alcohols depending on the specific reaction conditions.

Scientific Research Applications

Chemistry::
  • Used as a building block in organic synthesis to create complex molecules.

  • Applications in the development of new polymers and materials with specific properties.

Biology and Medicine::
  • Investigated for potential pharmacological activities, including as enzyme inhibitors or modulators.

  • Utility in drug delivery systems due to its stable yet reactive nature.

Industry::
  • Employed in the production of advanced materials, such as high-performance polymers and resins.

  • Investigated for use in coatings, adhesives, and sealants due to its structural properties.

Mechanism of Action

  • Molecular Targets and Pathways::
    • The exact mechanism by which 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile exerts its effects varies based on its application. In pharmacology, it may interact with specific enzymes, altering their activity or binding to receptors on cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name Core Modification Key Functional Groups Potential Applications References
4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile Methano bridge Benzonitrile, phenoxy linker Drug intermediates, polymer chemistry
5-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-6-((6-hydroxyhexyl)amino)-6-oxohexan-1-aminium TFA Epoxy bridge Hydroxyhexyl amine, trifluoroacetate Bioconjugation, solubility enhancement
1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate Methano bridge 4-Nitrobenzyl carbonate Prodrug strategies, nitro group reactivity
3-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic Acid Non-bridged isoindole Benzoic acid Metal chelation, enhanced hydrophilicity
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile Boronate ester, pyrazole Benzonitrile, dioxaborolane Suzuki-Miyaura cross-coupling reactions

Key Comparative Insights

Core Modifications: The methano bridge in the target compound increases steric rigidity compared to the epoxy bridge in ’s analogue, which may hydrolyze under acidic conditions .

Electrophilicity and Reactivity :

  • The benzonitrile group in the target compound and ’s boronate ester analogue enhances electrophilicity, favoring nucleophilic aromatic substitution. In contrast, the 4-nitrobenzyl carbonate group () introduces redox-sensitive properties, useful in prodrug activation .

Solubility and Biocompatibility :

  • The trifluoroacetate counterion and hydroxyhexyl amine in ’s compound improve aqueous solubility, critical for biological applications. Conversely, the benzoic acid group () offers pH-dependent ionization, enhancing solubility in polar solvents .

Synthetic Utility :

  • ’s boronate ester analogue is tailored for cross-coupling reactions, a feature absent in the target compound. This highlights the target’s niche as a rigid scaffold for direct functionalization rather than modular synthesis .

Biological Activity

4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile (CAS No. 193269-82-8) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C17H14N2O7C_{17}H_{14}N_{2}O_{7}, with a molecular weight of 358.30 g/mol. It features a dioxoisoindole moiety connected to a phenoxy group and a benzonitrile structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing dioxolane and isoindole structures often exhibit a broad spectrum of biological activities. These can include antibacterial, antifungal, antineoplastic, and antiviral effects. The specific biological activities of this compound have been investigated in several studies.

Antifungal Activity

The antifungal properties of related compounds have been documented extensively. For instance, derivatives exhibiting dioxolane structures showed considerable activity against Candida albicans, indicating that this compound may also possess antifungal properties . The exact efficacy would require further empirical testing.

Case Studies and Experimental Findings

In experimental settings involving dioxolane derivatives:

  • Study A : A series of synthesized dioxolanes were tested for their antibacterial and antifungal activities. Most compounds demonstrated significant activity against S. aureus and C. albicans, with some achieving perfect inhibition at concentrations as low as 625 µg/mL .
CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound 1625 - 1250Not tested
Compound 2625500
Compound 3Not effectiveEffective

Q & A

Q. What are the optimal synthetic routes for 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile, and how do reaction conditions influence yield?

Answer: The synthesis likely involves coupling a benzonitrile precursor with a methanoisoindole derivative. For analogous compounds (e.g., boronate-substituted benzonitriles), key steps include Suzuki-Miyaura cross-coupling using palladium catalysts and halogenated intermediates . Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%) critically affect regioselectivity and yield. For example, bis(pinacolato)diboron is often used in coupling reactions to introduce boron-containing moieties . Purification typically requires column chromatography with silica gel and gradient elution (hexane/ethyl acetate).

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs exist) resolve the benzonitrile core, phenoxy linkage, and methanoisoindole bicyclic structure. For example, 13C^{13}C NMR can distinguish carbonyl groups (δ ~170–180 ppm) and nitrile signals (δ ~115–120 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+^+).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for compounds lacking commercial analytical data .

Advanced Research Questions

Q. How does the methanoisoindole bicyclic system influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Answer: The methanoisoindole’s strained bicyclic structure introduces steric hindrance and electron-withdrawing effects, potentially altering reactivity in cross-coupling reactions. For example, dioxaborolane-substituted benzonitriles exhibit enhanced stability in Suzuki reactions due to the electron-deficient boronate group . Computational studies (DFT) can predict charge distribution and reactive sites, while cyclic voltammetry may reveal redox behavior linked to the nitrile group .

Q. What strategies address contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

Answer:

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC50_{50} values) to rule out false positives/negatives.
  • Structural Confirmation : Use X-ray crystallography (as in ) to confirm the compound’s conformation and rule out isomerization.
  • Control Experiments : Test metabolites or degradation products (e.g., via LC-MS) to ensure the parent compound is responsible for observed effects .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

Answer:

  • QSAR Models : Predict biodegradation and bioaccumulation using quantitative structure-activity relationships. Parameters like logP (calculated via ChemDraw) and topological polar surface area (TPSA) inform solubility and membrane permeability .
  • Experimental Validation : Conduct OECD 301F biodegradation tests or soil column studies to compare with computational predictions. For example, monitor hydrolysis stability under varying pH (e.g., pH 4–9) .

Methodological Challenges and Solutions

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Answer: Crystallization difficulties often arise from flexible phenoxy linkages or solvent inclusion. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to induce slow crystallization.
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., ’s fluorophenyl analogs) to template growth.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., replacing the nitrile with carboxyl groups) and compare bioactivity.
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs, such as hydrogen bonding with the nitrile or methanoisoindole carbonyl .
  • Data Integration : Combine SAR results with metabolomics data to identify off-target effects .

Tables for Key Data

Table 1. Synthetic Optimization Parameters for Boronated Benzonitriles

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(PPh3_3)4_4)2–3 mol%Maximizes coupling efficiency
Temperature100–110°CReduces side reactions
SolventTHF/DMF (3:1)Balances solubility and reactivity

Table 2. Key Spectroscopic Signals for Structural Confirmation

Functional Group1H^1H NMR (δ)13C^{13}C NMR (δ)
Benzonitrile (C≡N)115–120 ppm
Methanoisoindole (C=O)170–180 ppm
Phenoxy (Ar-O-Ar)6.8–7.5 ppm (m)150–160 ppm

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